molecular formula C21H20N6O2 B2499259 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide CAS No. 1211895-78-1

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide

Cat. No.: B2499259
CAS No.: 1211895-78-1
M. Wt: 388.431
InChI Key: RDEAEUBVQOKUIO-CMDGGOBGSA-N
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Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Research on similar pyrazolo and pyrimidine derivatives has demonstrated significant antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with promising antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, Rahmouni et al. (2016) created a novel series of pyrazolopyrimidines derivatives with significant cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer applications (Rahmouni et al., 2016).

Synthesis and Characterization

The synthesis and characterization of similar compounds are crucial for exploring their scientific applications. Strizhenko et al. (2020) described the synthesis of furazans, precursors in the synthesis of pyrazoles and annulated derivatives of furazano-pyridines and pyrimidines (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020). Another study by Abdel-Latif, Mehdhar, and Abdel-Ghani (2019) utilized pyrazolopyridine as a precursor to develop new polyheterocyclic ring systems, showcasing the diversity in chemical synthesis (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).

Antitubercular Studies

Compounds similar to N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide have been evaluated for antitubercular properties. Vavaiya et al. (2022) synthesized homopiperazine-pyrimidine-pyrazole hybrids with potent antitubercular activity against Mycobacterium tuberculosis strains (Vavaiya et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications, particularly in the field of medicine given the anticancer activity of similar compounds .

Properties

IUPAC Name

(E)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c28-19(9-8-16-5-2-1-3-6-16)22-10-11-27-21-18(14-26-27)20(24-15-25-21)23-13-17-7-4-12-29-17/h1-9,12,14-15H,10-11,13H2,(H,22,28)(H,23,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAEUBVQOKUIO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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